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Compound of Interest

Compound Name: (R)-Praziquantel-d11

Cat. No.: B12425868

Technical Guide: (R)-Praziquantel-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Praziquantel-d11, a
deuterated isotopologue of the active enantiomer of Praziquantel. This document consolidates
key chemical data, mechanistic insights, and detailed experimental protocols relevant to its
study and application in a research setting.

Core Compound Data

(R)-Praziquantel-d11 serves as a valuable tool in pharmacokinetic and metabolic studies of
Praziquantel, offering a distinct mass for analytical separation and quantification.
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Property Value Citations
CAS Number 1399880-38-6 [1]
Molecular Weight 323.47 g/mol [1]
Molecular Formula C19H13D11N202 [1]

(R)-2-

(Cyclohexanecarbonyl)-2,3,6,7
-tetrahydro-1H-pyrazino[2,1-
ajisoquinolin-4(11bH)-one-d11,
(R)Praziquanteldll, (R)-
Praziquantel-d-11

Synonyms

Mechanism of Action and Signaling Pathway

(R)-Praziquantel is the biologically active enantiomer of Praziquantel, a widely used
anthelmintic drug for treating schistosomiasis. Its mechanism of action is primarily centered on
the disruption of calcium homeostasis in the parasite. (R)-Praziquantel acts on the voltage-
gated calcium channels of the schistosome, leading to a rapid and sustained influx of Ca2* into
the parasite's cells. More specifically, recent research has identified a schistosome transient
receptor potential (TRP) channel, TRPMPZQ, as a key molecular target.

This influx of calcium ions causes severe muscle contractions and spastic paralysis of the
worm. Consequently, the paralyzed parasite detaches from the host's blood vessel walls and is
subsequently eliminated by the host's immune system. (R)-Praziquantel is also known to be a
partial agonist of the human 5-HT2B receptor.[1]

Below is a diagram illustrating the proposed signaling pathway for (R)-Praziquantel's
anthelmintic activity.
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Caption: Signaling pathway of (R)-Praziquantel in Schistosomes.

Experimental Protocols
Synthesis of (R)-Praziquantel

While a specific protocol for the deuteration of (R)-Praziquantel to yield (R)-Praziquantel-d11

Is not readily available in the public domain, the synthesis of the parent compound, (R)-

Praziquantel, is well-documented. A common approach involves the resolution of racemic

Praziquantel or its intermediates. One patented method describes the synthesis starting from
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(1R)-2-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which undergoes a series
of reactions including condensation, reduction, acylation, and ring-closing to yield the optically
pure (R)-enantiomer.[2][3] Another established method is the Ugi four-component reaction
followed by a Pictet-Spengler reaction.[4] Deuteration of the cyclohexyl moiety could
theoretically be achieved through methods such as catalytic deuterium exchange.

HPLC Separation of Praziquantel Enantiomers

The separation and quantification of (R)- and (S)-Praziquantel are crucial for pharmacokinetic
and metabolism studies. High-Performance Liquid Chromatography (HPLC) with a chiral
stationary phase is the method of choice.

Method 1: Reversed-Phase HPLC

Column: Chiralcel OJ-R (cellulose-based chiral column).[5]

Mobile Phase: Isocratic elution with a mixture of 0.1 M sodium perchlorate and acetonitrile
(66:34, viv).[5]

Flow Rate: 0.5 ml/min.[5]

Detection: UV detector set at 210 nm.[5]

Quantification Limit: 10 ng/ml for each enantiomer in serum.[5]
Method 2: Normal-Phase HPLC

e Column: Chiralcel OD-H.

e Mobile Phase: Hexane-ethanol (85:15, v/v).

o Detection: 220 nm.

In Vitro Anti-Schistosomal Activity Assay

This protocol is used to determine the efficacy of compounds against adult Schistosoma

mansoni.
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e Worm Preparation: Adult S. mansoni are collected from the hepatic portal and mesenteric
veins of infected mice 7-8 weeks post-infection.[6]

 Incubation: Four to six worms of both sexes are placed in each well of a 24-well plate
containing RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and antibiotics.

[6]

o Compound Preparation: (R)-Praziquantel-d11 is dissolved in DMSO and then diluted in the
medium to achieve final desired concentrations. A control with the same percentage of
DMSO is run in parallel.

e Procedure: The plates are incubated at 37°C in a 5% CO2z atmosphere.[6][7]

» Evaluation: Worm motility and tegumental alterations are observed microscopically at various
time points (e.g., 4, 24, 48, and 72 hours). A scoring system is typically used, for example,
from 3 (normal activity) to O (dead).[6] The concentration that inhibits 50% of the worm
viability (ICso) can then be calculated.

Measurement of Calcium Influx in Schistosomes

This assay helps to elucidate the mechanism of action related to calcium channel disruption.

e Principle: The influx of calcium is measured by the uptake of radioactive 4°Ca2* by the
worms upon exposure to the test compound.[8]

e Procedure:

o Adult schistosomes are maintained in a suitable buffer, such as Hank's Balanced Salt
Solution (HBSS), at 37°C.[8]

o The worms are exposed to a medium containing 4>Ca2* either before or simultaneously
with the addition of (R)-Praziquantel.[3]

o After a defined incubation period (e.g., 1-30 minutes), the worms are washed to remove
external radioactive calcium.[8]

o The amount of #°Caz* taken up by the worms is then quantified using a scintillation
counter.
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» Controls: Untreated worms serve as a negative control to measure baseline calcium uptake.
Other compounds with known effects on calcium channels can be used as positive controls.

Pharmacokinetics

Pharmacokinetic studies of Praziquantel reveal significant differences between the R and S
enantiomers. (R)-Praziquantel, the active form, generally displays a lower area under the curve
(AUC) and a shorter half-life compared to the inactive (S)-enantiomer. The main metabolite is
R-trans-4-OH-Praziquantel, which has a much greater exposure (higher AUC) than the parent
compound. The use of (R)-Praziquantel-d11 as an internal standard is invaluable for accurate
quantification of (R)-Praziquantel and its metabolites in biological matrices during such studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [(R)-Praziquantel-d11 CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12425868#r-praziquantel-d11-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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